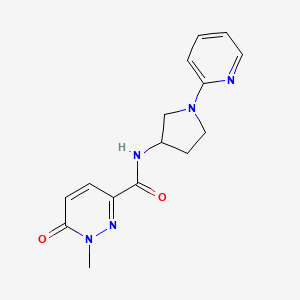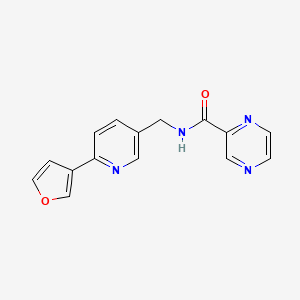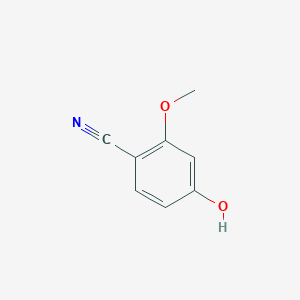
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a piperazine ring linked to both a dimethylphenyl group and a methylpyrimidinyl group, allows it to interact with biological targets in specific ways, making it a candidate for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through a condensation reaction between a suitable pyrimidine derivative and the piperazine intermediate.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl and pyrimidinyl rings, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders due to its piperazine core.
Pharmacology: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biology: It can serve as a tool compound in biochemical assays to investigate cellular pathways and mechanisms.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds with a piperazine core can interact with various receptors, such as serotonin or dopamine receptors, modulating their activity. The dimethylphenyl and methylpyrimidinyl groups can enhance binding affinity and selectivity towards specific receptor subtypes, influencing downstream signaling pathways and physiological effects.
類似化合物との比較
Similar Compounds
N-(2,3-dimethylphenyl)piperazine-1-carboxamide: Lacks the pyrimidinyl group, potentially altering its pharmacological profile.
4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide: Lacks the dimethylphenyl group, which may affect its receptor binding properties.
N-(2,3-dimethylphenyl)-4-(pyrimidin-4-yl)piperazine-1-carboxamide: Similar but without the methyl group on the pyrimidine ring, which could influence its chemical reactivity and biological activity.
Uniqueness
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to the presence of both the dimethylphenyl and methylpyrimidinyl groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its potential as a versatile compound in various research applications, offering a balance of stability, reactivity, and specificity.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-5-4-6-16(15(13)3)21-18(24)23-9-7-22(8-10-23)17-14(2)11-19-12-20-17/h4-6,11-12H,7-10H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETXOVBLONBXRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)
![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)

![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B2358080.png)
![N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)
